Cas no 122063-98-3 ((4-amino-3,5-dibromophenyl)methanol)

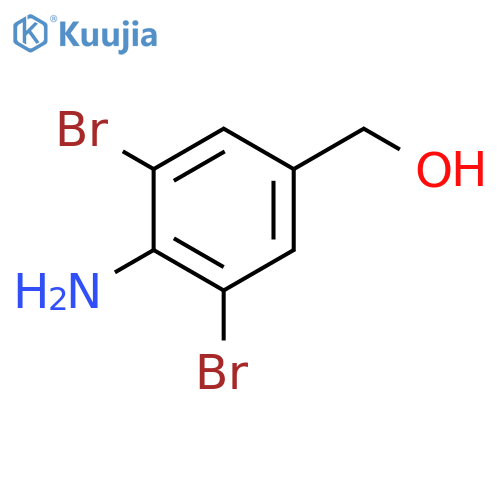

122063-98-3 structure

商品名:(4-amino-3,5-dibromophenyl)methanol

(4-amino-3,5-dibromophenyl)methanol 化学的及び物理的性質

名前と識別子

-

- (4-amino-3,5-dibromophenyl)methanol

- CS-0380072

- G67749

- DTXSID10451428

- Benzenemethanol, 4-amino-3,5-dibromo-

- 122063-98-3

-

- インチ: InChI=1S/C7H7Br2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2

- InChIKey: SGAAEMCAFVZUTG-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1Br)N)Br)CO

計算された属性

- せいみつぶんしりょう: 280.88739g/mol

- どういたいしつりょう: 278.88944g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 46.2Ų

(4-amino-3,5-dibromophenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1450742-250mg |

(4-Amino-3,5-dibromophenyl)methanol |

122063-98-3 | 98% | 250mg |

¥1954.00 | 2024-08-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194671A-1g |

(4-amino-3,5-dibromophenyl)methanol |

122063-98-3 | 0.97 | 1g |

¥6429.6 | 2024-07-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194671A-250mg |

(4-amino-3,5-dibromophenyl)methanol |

122063-98-3 | 0.97 | 250mg |

¥2381.4 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1450742-5g |

(4-Amino-3,5-dibromophenyl)methanol |

122063-98-3 | 98% | 5g |

¥25381.00 | 2024-08-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194671A-100mg |

(4-amino-3,5-dibromophenyl)methanol |

122063-98-3 | 0.97 | 100mg |

¥1402.2 | 2024-07-24 |

(4-amino-3,5-dibromophenyl)methanol 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

122063-98-3 ((4-amino-3,5-dibromophenyl)methanol) 関連製品

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量